IT-901 -

IT-901

Catalog Number: EVT-270138
CAS Number:
Molecular Formula: C17H14N2O4S
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IT-901 is an inhibitor of the NF-κB subunit c-Rel. It inhibits NF-κB DNA binding in HBL1 cells (IC50 = 0.1 µM) and reduces TNF-α-induced NF-κB activity in a reporter assay (IC50 = 4 µM). IT-901 decreases proliferation of activated B-like (ABC) and germinal center B-like (GCB) human diffuse large B cell lymphoma (DLBCL) cells when used at a concentration of 3 µM. It increases the expression of heme oxygenase-1 (HO-1;) in DLBCL cells and increases the production of reactive oxygen species (ROS) in the mitochondria of DLBCL cells but not normal leukocytes. IT-901 increases survival in a mouse model of graft versus host disease (GVHD) when administered at a dose of 24 mg/kg every other day beginning eight days after hematopoietic stem cell transplantation (HSCT). It also reduces tumor growth in mouse xenograft models of B cell lymphoma induced by Epstein-Barr virus (EBV), chronic lymphocytic leukemia (CLL), and Richter syndrome.
Novel c-Rel inhibitor, Mediating Anticancer Properties in Hematologic Malignancies by Blocking NF-kB-Controlled Oxidative Stress Responses
IT-901 is a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses. IT-901 potently inhibits the NF-κB subunit c-Rel. IT-901 suppressed graft-versus-host disease while preserving graft-versus-lymphoma activity during allogeneic transplantation. Further preclinical assessment of IT-901 for the treatment of human B-cell lymphoma revealed antitumor properties in vitro and in vivo without restriction to NF-κB-dependent lymphoma. IT-901 did not elicit increased levels of reactive oxygen species in normal leukocytes, illustrating its cancer selective properties. IT-901 is a novel therapeutic agent to treat human lymphoid tumors and ameliorate graft-versus-host disease.
Overview

IT-901 is a bioactive compound classified as a naphthalenethiobarbiturate derivative. It functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells subunit c-Rel, playing a significant role in oncogenesis and immune responses. The compound has shown promising results in preclinical studies for its anticancer properties, particularly against hematologic malignancies such as chronic lymphocytic leukemia and B cell lymphoma.

Source and Classification

IT-901 was developed as part of research aimed at selectively inhibiting components of the nuclear factor kappa B signaling pathway, which is often dysregulated in various cancers. It has been characterized for its ability to inhibit c-Rel with an IC50 value of approximately 3 μM, indicating its potency in blocking this specific pathway . The compound has been evaluated in vitro and in vivo, demonstrating its potential as a therapeutic agent.

Synthesis Analysis

Methods and Technical Details

  1. Formation of the Naphthalene Core: This typically involves a condensation reaction between appropriate aromatic precursors.
  2. Introduction of the Thiobarbiturate Moiety: This step may involve nucleophilic substitution reactions where thiobarbituric acid derivatives are introduced to the naphthalene core.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The details regarding the precise reagents and reaction conditions are often found in specialized chemical literature or patents.

Molecular Structure Analysis

Structure Data

The molecular formula of IT-901 is C_15H_14N_2O_2S, with a molecular weight of approximately 286.35 g/mol. The structural representation includes:

  • Naphthalene Ring: A fused bicyclic aromatic hydrocarbon that contributes to the compound's hydrophobic properties.
  • Thiobarbituric Acid Component: This moiety is crucial for its biological activity, particularly in inhibiting c-Rel.

The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly within the nuclear factor kappa B signaling pathway.

Chemical Reactions Analysis

Reactions and Technical Details

IT-901 has been shown to interact with various biological molecules, leading to significant biochemical changes:

  1. Inhibition of c-Rel Activity: IT-901 binds to c-Rel, preventing it from activating transcriptional targets involved in cell survival and proliferation.
  2. Induction of Oxidative Stress: By inhibiting nuclear factor kappa B signaling, IT-901 leads to increased levels of reactive oxygen species within cancer cells, contributing to apoptosis .
  3. Selective Action on Cancer Cells: Notably, IT-901 does not significantly increase reactive oxygen species levels in normal leukocytes, highlighting its selective action against cancer cells .
Mechanism of Action

Process and Data

The mechanism by which IT-901 exerts its effects involves several key processes:

  1. Inhibition of Nuclear Factor Kappa B Signaling: By blocking c-Rel, IT-901 disrupts the transcriptional activity associated with cell survival pathways.
  2. Accumulation of Mitochondrial Reactive Oxygen Species: This accumulation leads to mitochondrial dysfunction and subsequent activation of intrinsic apoptosis pathways .
  3. Synergistic Effects with Other Therapies: Preclinical studies indicate that IT-901 may enhance the efficacy of other treatments, such as ibrutinib, suggesting potential for combination therapy strategies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IT-901 exhibits several notable physical and chemical properties:

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity.

Applications

Scientific Uses

IT-901 has several potential applications in biomedical research and clinical settings:

  1. Cancer Therapy: Its primary application lies in treating hematologic malignancies such as chronic lymphocytic leukemia and B cell lymphoma through targeted inhibition of oncogenic signaling pathways.
  2. Immunomodulation: IT-901 has shown promise in modulating immune responses during allogeneic transplantation by suppressing graft-versus-host disease while retaining graft-versus-lymphoma activity .
  3. Research Tool: As a selective inhibitor of nuclear factor kappa B components, IT-901 serves as a valuable tool for studying the roles of these pathways in cancer biology.
Introduction to IT-901 Research

Conceptual Definition and Scope of IT-901

IT-901 (Chemical Name: 5-[(2,4-Dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione) is a orally bioavailable small molecule specifically engineered to inhibit the NF-κB transcription factor subunit c-Rel. This naphthalene thiobarbiturate derivative (Molecular Formula: C₁₇H₁₄N₂O₄S; MW: 342.37 g/mol) operates through highly selective molecular targeting, binding to c-Rel to disrupt its DNA-binding capacity. The therapeutic scope centers on pathologies where c-Rel dysregulation drives disease progression, particularly lymphoid malignancies and immune-mediated conditions like graft-versus-host disease (GVHD). Its development represents a paradigm shift from broad-spectrum NF-κB inhibitors to precision-targeted therapeutics, minimizing off-target effects while maintaining efficacy against specific transcriptional mechanisms [3] [6].

Table 1: Fundamental Chemical and Pharmacological Properties of IT-901

PropertySpecification
CAS Registry Number1584121-99-2
Molecular FormulaC₁₇H₁₄N₂O₄S
IUPAC Name5-[(2,4-Dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
Biological TargetNF-κB subunit c-Rel
IC₅₀ (c-Rel DNA binding)3.0 μM
IC₅₀ (NF-κB DNA binding)0.1 μM
Primary Therapeutic AreasLymphoma, GVHD, autoimmune disorders

Historical Evolution of IT-901 in Academic Discourse

The investigative trajectory of IT-901 began with foundational research into the pathogenic role of c-Rel in immune dysregulation and oncogenesis. Early studies identified c-Rel as a critical mediator of B-cell survival and T-cell activation, positioning it as a high-value target. Initial pharmacological attempts to modulate NF-κB suffered from insufficient subunit specificity until the discovery of naphthalene thiobarbiturates. Preclinical optimization yielded IT-901 through systematic structural refinement of thiobarbiturate derivatives to enhance c-Rel binding affinity and oral bioavailability. Key milestones include its first biological characterization in 2015–2020, demonstrating selective inhibition of IL-2 expression in activated T-cells, and subsequent validation in murine xenograft models of human B-cell lymphoma (2018–2022). These studies established its unique mechanism distinct from pan-NF-κB inhibitors, catalysing expanded research into its applications beyond oncology [2] [3] [6].

Significance of IT-901 in Contemporary Research Landscapes

IT-901 occupies a transformative niche in experimental therapeutics due to its dual impact on neoplastic and immunological pathways:

  • Oncology Applications: It suppresses proliferation in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL) subtypes, with IC₅₀ values of 3–4 μM. In vivo studies confirm 24 mg/kg intraperitoneal dosing (every other day) significantly inhibits human B-cell lymphoma xenograft growth without compromising systemic immune function [3] [6].
  • Immunomodulatory Potential: By blocking c-Rel–dependent cytokine transcription (notably IL-2), it ameliorates GVHD severity post-hematopoietic stem cell transplantation while preserving graft-versus-tumor activity—a previously unattainable balance in immunosuppressive therapies [2] [6].
  • Oxidative Stress Modulation: Emerging evidence indicates suppression of reactive oxygen species (ROS) generation in malignant B-cells, disrupting a key survival mechanism in lymphoma microenvironment [6].The compound’s orally administrable format further elevates its translational potential compared to biologic c-Rel inhibitors [3].

Research Objectives and Hypotheses

Current investigations prioritize three objectives derived from mechanistic insights:

  • Molecular Optimization Hypothesis: Structural modifications of the thiobarbiturate core will enhance c-Rel binding kinetics (Kd) and plasma half-life (T½). Preliminary data confirm IP administration at 12–20 mg/kg improves Cmax and T½ [6].
  • Tumor Microenvironment Hypothesis: IT-901 disrupts bidirectional crosstalk between lymphoma cells and stromal components by inhibiting NF-κB–dependent adhesion molecules (e.g., ICAM-1, VCAM-1) [3].
  • Therapeutic Expansion Hypothesis: c-Rel inhibition will show efficacy in NLRP3 inflammasome-driven pathologies (e.g., Alzheimer’s, Parkinson’s) by analogy to related compounds like INM-901, though direct evidence remains unexplored [5] [7].

Table 2: Key Research Hypotheses and Validation Approaches for IT-901

HypothesisValidation MethodologyCurrent Status
Enhanced pharmacokinetics via structural analogsPharmacophore modeling & metabolic stability assaysHalf-life extension demonstrated in murine models
Tumor microenvironment disruptionCo-culture systems (lymphoma/stromal cells)In vitro validation complete
NLRP3 inflammasome suppressionMicroglial activation assaysIndirect evidence from related compounds

Properties

Product Name

IT-901

IUPAC Name

5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24)

InChI Key

JHOPCCOYRKEHQU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC

Solubility

Soluble in DMSO

Synonyms

IT-901; IT 901; IT901.

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.